![molecular formula C8H16OSi B14268246 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- CAS No. 160509-33-1](/img/structure/B14268246.png)
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is an organic compound with the molecular formula C7H16OSi. It is a derivative of 3-buten-1-ol, where the hydroxyl group is protected by a trimethylsilyl (TMS) group. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- can be synthesized through the reaction of 3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the protection of hydroxyl groups using silylating agents like trimethylsilyl chloride. The process is scalable and can be adapted for larger production volumes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) can be used to remove the TMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- involves its ability to act as a nucleophile or electrophile in various reactions. The TMS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites on the molecule. The compound can participate in addition, elimination, and substitution reactions, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-buten-1-ol, TMS derivative: Similar in structure but with a methyl group at the 3-position.
3-Buten-2-ol: Another butenol derivative with the hydroxyl group at the 2-position.
3-Buten-1-ol: The parent compound without the TMS group.
Uniqueness
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is unique due to the presence of the TMS group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecules with high precision.
Propriétés
Numéro CAS |
160509-33-1 |
|---|---|
Formule moléculaire |
C8H16OSi |
Poids moléculaire |
156.30 g/mol |
Nom IUPAC |
2-(trimethylsilylmethylidene)but-3-en-1-ol |
InChI |
InChI=1S/C8H16OSi/c1-5-8(6-9)7-10(2,3)4/h5,7,9H,1,6H2,2-4H3 |
Clé InChI |
KJIWDPNIOBLBIQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=C(CO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


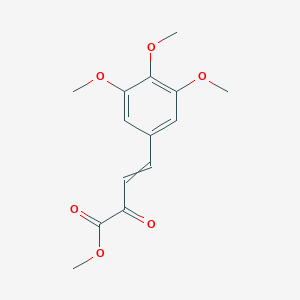
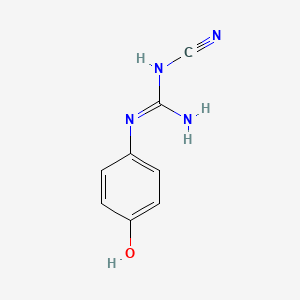
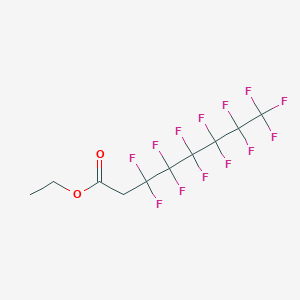
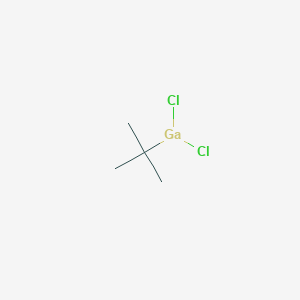
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
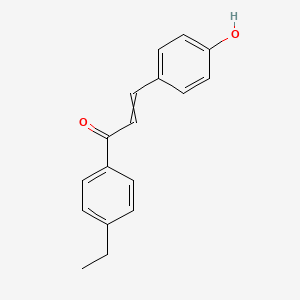
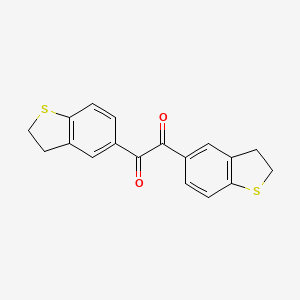
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
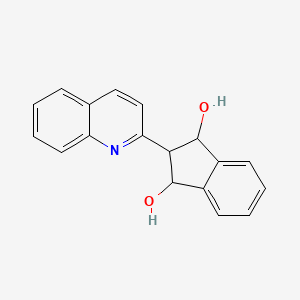
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
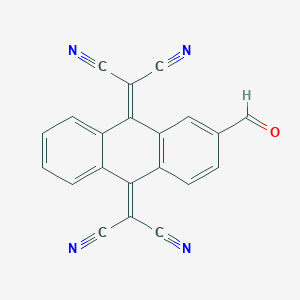
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
